1'-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1’-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,4’-bipiperidine-4’-carboxamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a bipiperidine moiety, and a sulfanylacetyl group
Preparation Methods
The synthesis of 1’-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,4’-bipiperidine-4’-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the phenyl and pyridinyl groups. The sulfanylacetyl group is then attached to the triazole ring, and finally, the bipiperidine moiety is incorporated. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
1’-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1’-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,4’-bipiperidine-4’-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials or catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activity, such as antimicrobial or anticancer properties, making it a subject of interest for drug discovery and development.
Industry: In industrial applications, this compound could be used in the formulation of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,4’-bipiperidine-4’-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and bipiperidine moiety may play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
When compared to other similar compounds, 1’-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,4’-bipiperidine-4’-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole: Lacks the sulfanylacetyl and bipiperidine groups, which may result in different chemical and biological properties.
1,4’-bipiperidine-4’-carboxamide:
Sulfanylacetyl derivatives: Compounds with similar sulfanylacetyl groups but different core structures, which can influence their overall behavior and utility.
Properties
IUPAC Name |
1-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O2S/c27-24(35)26(32-15-5-2-6-16-32)11-17-31(18-12-26)22(34)19-36-25-30-29-23(20-9-13-28-14-10-20)33(25)21-7-3-1-4-8-21/h1,3-4,7-10,13-14H,2,5-6,11-12,15-19H2,(H2,27,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCKTFAWVBBAKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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